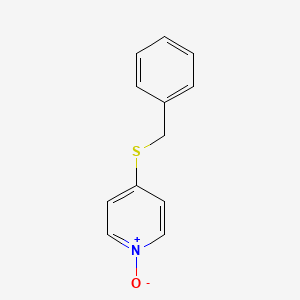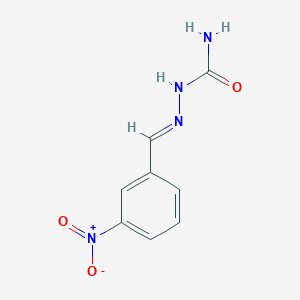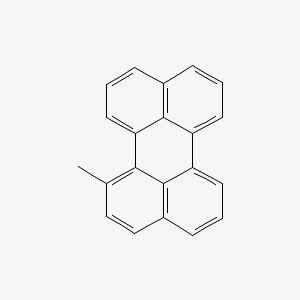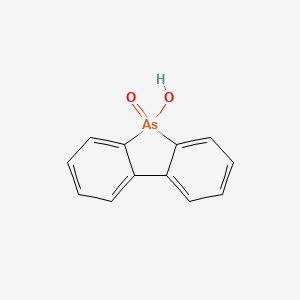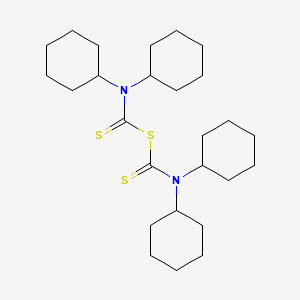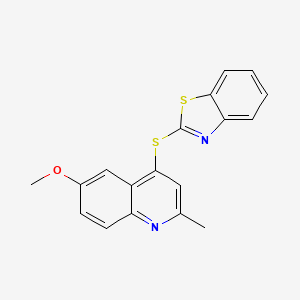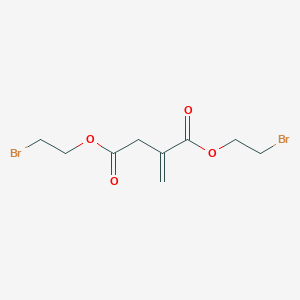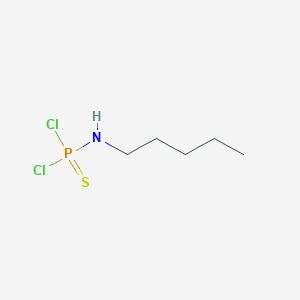![molecular formula C7H7N5O2S B14736106 [(2-amino-9H-purin-6-yl)sulfanyl]acetic acid CAS No. 5599-15-5](/img/structure/B14736106.png)
[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid is a compound with the molecular formula C7H7N5O2S and a molecular weight of 225.23 g/mol . This compound is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound, and a sulfanylacetic acid group. The purine ring is a fundamental component of many biomolecules, including DNA and RNA .
Preparation Methods
The synthesis of [(2-amino-9H-purin-6-yl)sulfanyl]acetic acid typically involves the reaction of 2-amino-9H-purin-6-thiol with chloroacetic acid under basic conditions . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . Major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted purine compounds .
Scientific Research Applications
[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2-amino-9H-purin-6-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties . The pathways involved in these effects include the modulation of signal transduction pathways and the regulation of gene expression .
Comparison with Similar Compounds
[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
6-amino-9H-purin-2-ol: This compound has a similar purine ring structure but differs in the functional groups attached to the ring.
2-amino-9H-purin-6-thiol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
N-(purin-6-yl)dipeptides: These compounds are purine conjugates with amino acids and have potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
5599-15-5 |
|---|---|
Molecular Formula |
C7H7N5O2S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H7N5O2S/c8-7-11-5-4(9-2-10-5)6(12-7)15-1-3(13)14/h2H,1H2,(H,13,14)(H3,8,9,10,11,12) |
InChI Key |
BIJHYHDZEKTJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


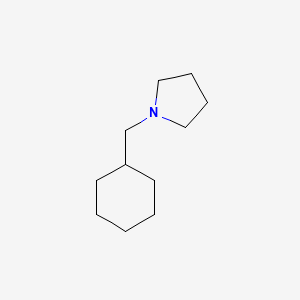
![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)

![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
